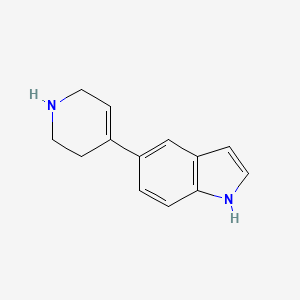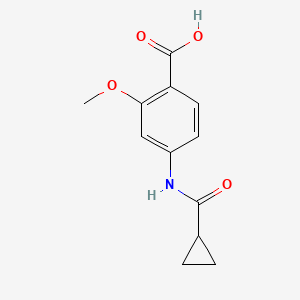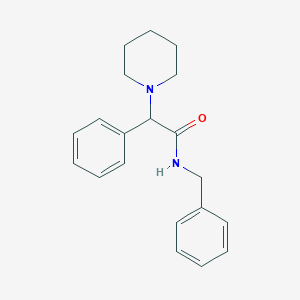![molecular formula C14H12N2O4S B7479759 [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate, also known as OXE, is a synthetic compound that has been studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate has been studied for its potential therapeutic applications in various fields of science. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules called prostaglandins. By inhibiting COX-2, this compound reduces inflammation in the body. This compound has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound may affect the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. This compound is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanisms of action are not fully understood. Additionally, there may be variations in the purity and quality of this compound produced by different synthesis methods.
Direcciones Futuras
There are several potential future directions for research on [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases such as arthritis. Additionally, research is needed to further understand the mechanisms of action of this compound and to identify other potential therapeutic applications of the compound.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-microbial properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has several advantages for lab experiments, but there are also limitations to using the compound. Future research on this compound could lead to the development of new therapies for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate involves the reaction of 1-(2-oxopyrrolidin-1-yl) ethanone with 2-aminobenzenethiol in the presence of a base. The resulting compound is then treated with ethyl chloroformate to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-12-2-1-5-16(12)13(18)7-20-14(19)9-3-4-10-11(6-9)21-8-15-10/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCAEZRCFBNZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)


![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)